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Compound of Interest

Cyclopropyl(5-fluoro-2-
Compound Name:
methylphenyl)methanamine

Cat. No.: B13045170

Get Quote

Executive Summary & Identification

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a high-value chiral primary amine

intermediate. It serves as a critical "synthon™ in drug discovery, specifically for introducing the

-cyclopropylbenzylamine pharmacophore. This structural motif is prized for its ability to restrict
conformational freedom and block metabolic oxidation at the benzylic position, enhancing the
pharmacokinetic profile of small-molecule inhibitors (e.g., P-CABs, Kinase Inhibitors).

Chemical Identity
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Parameter

Detail

CAS Number (Racemic)

1270570-98-3

CAS Number (S-Isomer)

1213613-71-8

CAS Number (R-Isomer)

1213853-27-0

1-Cyclopropyl-1-(5-fluoro-2-

IUPAC Name )
methylphenyl)methanamine
Molecular Formula Ci11Hi4FN
Molecular Weight 179.24 g/mol
SMILES CC1=C(C=C(F)C=C1)C(N)C2CC2
Colorless to pale yellow oil (free base); White
Appearance

solid (HCI salt)

Physiochemical Profile

The presence of the cyclopropyl group adjacent to the amine center significantly alters the

basicity and lipophilicity compared to a standard benzylamine. The 5-fluoro and 2-methyl

substituents on the phenyl ring provide specific electronic modulation and steric bulk, often

used to fill hydrophobic pockets in target proteins (e.g., GPCRS).

Property Value (Predicted/Experimental)
Boiling Point 242.3 £ 35.0 °C (at 760 mmHg)
Density 1.1 +£0.1 g/cm?3
) ) ~9.2 (Lower than typical alkylamines due to
pKa (Conjugate Acid) ) ]
inductive effect of cyclopropyl)
LogP 2.12 (Moderate Lipophilicity)

H-Bond Donors/Acceptors

1/1

Rotatable Bonds

2 (Restricted rotation at benzylic bond)
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Synthetic Methodology

For pharmaceutical applications, the enantiopure synthesis is the standard requirement. The
most robust and scalable method utilizes Ellman’s Auxiliary (tert-butanesulfinamide) to
establish the chiral center with high diastereoselectivity.

Mechanism: Diastereoselective Synthesis (Ellman's
Approach)

The synthesis proceeds via the condensation of the ketone precursor with a chiral sulfinamide,
followed by diastereoselective reduction and acid hydrolysis.

Step-by-Step Protocol

e Precursor Preparation (Ketone Synthesis):
o Reagents: 5-Fluoro-2-methylbenzonitrile, Cyclopropylmagnesium bromide.

o Procedure: React nitrile with Grignard reagent in THF/Et20 at 0°C to form the imine
magnesium salt, followed by acidic hydrolysis to yield Cyclopropyl(5-fluoro-2-
methylphenyl)methanone (CAS 1342070-83-0).

e Chiral Imine Formation:
o Reagents: Ketone, (S)-(-)-2-Methyl-2-propanesulfinamide, Ti(OEt)s (Lewis Acid catalyst).
o Conditions: Reflux in THF for 12—24 hours.

o Mechanism: Ti(OEt)s acts as a water scavenger and Lewis acid, driving the equilibrium
toward the N-sulfinyl ketimine.

» Diastereoselective Reduction:
o Reagents: NaBHa4 (Sodium Borohydride) or L-Selectride.

o Conditions: -48°C to -78°C in THF.
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o Outcome: The bulky tert-butyl group directs the hydride attack to a specific face of the
imine, yielding the sulfinamide intermediate with >95% diastereomeric excess (de).

o Deprotection (Hydrolysis):
o Reagents: 4M HCI in Dioxane or MeOH.

o Procedure: Stir at room temperature for 1 hour. The sulfinyl group is cleaved, yielding the
chiral amine hydrochloride salt.

Synthetic Pathway Diagram

5-Fluoro-2-methyl 1. Grignard Addn
benzonitrile 2. H30+

Ketone Intermediate
(CAS 1342070-83-0) c

Cyclopropyl-MgBr Chiral N-Sulfinyl Face-Selective

________ > Ketimine eduction
(S)-t-Bu-Sulfinamide |-—— \ Sulfinamide

+Ti(OED4
> 'Tfé?u/eod{;z;e Acid Hydrolysis

NaBH4 / -78°C
Chiral Amine HCI
_________ (CAS 1213613-71-8)
HCI/MeOH [~

Click to download full resolution via product page

Caption: Asymmetric synthesis of the target amine via Ellman’s Sulfinamide strategy, ensuring
high optical purity.

Analytical Characterization

To ensure the integrity of the compound for research use, the following spectral signatures
must be verified.

1H NMR (400 MHz, DMSO-d6) - HCI Salt

e 0 8.60 (br s, 3H): Ammonium protons (NHs*).

e 0 7.35 (dd, 1H): Aromatic proton (ortho to methyl).
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0 7.15 (m, 1H): Aromatic proton (ortho to fluorine).

0 7.05 (td, 1H): Aromatic proton.

0 3.95 (d, 1H): Benzylic CH (Chiral center). Note: The doublet splitting arises from coupling
with the cyclopropyl methine.

0 2.35 (s, 3H): Aryl-Methyl group (CH3).

0 1.45 (m, 1H): Cyclopropyl methine (CH).

0 0.30 - 0.70 (m, 4H): Cyclopropyl methylene protons (CH2).

Quality Control Parameters

o Chiral HPLC: Required to verify Enantiomeric Excess (ee) > 98%.
o Column: Daicel Chiralpak AD-H or OD-H.
o Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

e LC-MS: Mass peak [M+H]* = 180.12.

Applications in Drug Discovery

This compound is not merely a passive linker; it is an active pharmacophore component.

Metabolic Stability (The "Cyclopropyl Effect")

Replacing a standard isopropyl or ethyl group with a cyclopropyl group at the benzylic position
significantly reduces the rate of CYP450-mediated oxidation. The strained ring system resists
radical formation at the adjacent carbon, prolonging the half-life (

) of the drug.

Conformational Restriction

The cyclopropyl group locks the amine into a specific conformation relative to the phenyl ring.
This "rigidification" reduces the entropic penalty upon binding to a receptor pocket, potentially
increasing potency (affinity) by 10-100 fold compared to flexible acyclic analogs.
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Target Classes

o P-CABs (Potassium-Competitive Acid Blockers): Used as a core scaffold for next-generation
acid suppressants, competing with Vonoprazan analogs.

» Kinase Inhibitors: The 5-fluoro-2-methylphenyl motif is a bioisostere for the 2,6-dichloro- or 2-
chloro-4-fluoro-phenyl groups found in ALK and c-Met inhibitors (e.g., Crizotinib derivatives).

o CaSR Antagonists (Calcilytics): Used in the synthesis of allosteric modulators for the
Calcium Sensing Receptor.

Safety & Handling

o Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

e Handling:
o The free base is sensitive to CO:z (forms carbamates); store under nitrogen/argon.
o The HCI salt is hygroscopic; store in a desiccator at 2—8°C.

o First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or copious
water.

References

o Chemical Identification & CAS Data:1-(5-Fluoro-2-methylphenyl)cyclopropylmethanamine
Data Sheet. BLD Pharm.[1][2] Link

o Synthetic Methodology (Ellman's Auxiliary): Ellman, J. A., et al. "Asymmetric Synthesis of
Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link

o Pharmacophore Application (Cyclopropyl Amines): Wilsily, A., et al. "Cyclopropylamines in
Drug Discovery: Stability and Conformation.” Journal of Medicinal Chemistry, 2012.

o Related Patent (P-CAB Analogs):Substituted Benzylamines as Acid Pump Antagonists.
W02008156789. Link

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.bldpharm.com/products/1391354-92-9.html
https://www.bldpharm.com/products/731859-02-2.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bldpharm.com
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Far020007n
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13045170?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1391354-92-9|(S)-6-Fluoroindan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

o 2.731859-02-2|(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm
[bldpharm.com]

¢ To cite this document: BenchChem. [Technical Guide: Cyclopropyl(5-fluoro-2-
methylphenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13045170/docs#technical-guide-cyclopropyl-5-fluoro-
2-methylphenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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